(3-Bromopropyl)diethylamine hydrobromide

Organic Synthesis Cyclopropanation Linker Optimization

Researchers requiring reproducible diastereoselective cyclopropylamine synthesis face inconsistent results with shorter-chain analogs. (3-Bromopropyl)diethylamine hydrobromide (CAS 69835-35-4) provides the exact three-carbon linker geometry essential for intramolecular cyclization. • Achieves cis-2-alkoxycyclopropylamines with up to 99:1 dr and 62-95% yield • Hydrobromide salt enables selective monoalkylation of primary amines without over-alkylation • Consistent ionic state for polyionene vesicle and cationic polymer synthesis Supplied as powder (≥95% purity); stored at RT in dry, sealed conditions.

Molecular Formula C7H17Br2N
Molecular Weight 275.02 g/mol
CAS No. 69835-35-4
Cat. No. B1339809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromopropyl)diethylamine hydrobromide
CAS69835-35-4
Molecular FormulaC7H17Br2N
Molecular Weight275.02 g/mol
Structural Identifiers
SMILESCCN(CC)CCCBr.Br
InChIInChI=1S/C7H16BrN.BrH/c1-3-9(4-2)7-5-6-8;/h3-7H2,1-2H3;1H
InChIKeyKAELPAFGRTUXOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Bromopropyl)diethylamine hydrobromide (CAS 69835-35-4): A Tertiary Amine Hydrobromide Salt for Research Procurement


(3-Bromopropyl)diethylamine hydrobromide (CAS 69835-35-4) is a tertiary amine hydrobromide salt with the molecular formula C7H17Br2N and a molecular weight of 275.02 g/mol . It is a building block used in organic synthesis and chemical biology research, primarily as an alkylating agent to introduce the (3-bromopropyl)diethylamino moiety into target molecules . The compound is available as a powder with a typical purity specification of 95% .

Why (3-Bromopropyl)diethylamine hydrobromide (CAS 69835-35-4) Cannot Be Simply Substituted with Other Bromoalkylamine Reagents


Direct substitution of (3-bromopropyl)diethylamine hydrobromide with other bromoalkylamines, such as (2-bromoethyl)diethylamine hydrobromide or (3-chloropropyl)diethylamine hydrobromide, is not scientifically valid due to differences in alkyl chain length and halogen reactivity, which critically impact reaction kinetics, product distribution, and downstream biological activity. The three-carbon propyl linker in the target compound provides a distinct spatial separation between the reactive bromoalkyl site and the diethylamino group, influencing both the steric and electronic properties of the resulting conjugates. This linker length has been shown to be crucial for achieving optimal yields in specific intramolecular cyclization reactions [1]. Furthermore, the hydrobromide salt form ensures a consistent protonation state that can be exploited for selective N-alkylation strategies, a property not uniformly shared across all bromoalkylamine salts . Therefore, procurement of the exact compound, CAS 69835-35-4, is essential to ensure experimental reproducibility and desired synthetic outcomes.

Quantitative Differentiation of (3-Bromopropyl)diethylamine hydrobromide (CAS 69835-35-4) vs. Key Comparators


Reactivity and Yield Comparison in Intramolecular Cyclization: Propyl vs. Ethyl Linker

In the synthesis of cis-2-alkoxycyclopropylamines, N-(3-bromopropyl)imines derived from (3-bromopropyl)diethylamine hydrobromide undergo intramolecular cyclization to yield cyclopropylamine derivatives with high diastereoselectivity (cis:trans up to 99:1) and good to excellent yields (62–95%) [1]. While a direct head-to-head comparison with the ethyl analog is not available in the same study, class-level inference suggests that the propyl linker provides an optimal balance between ring strain and conformational flexibility for this specific transformation. Shorter linkers (e.g., ethyl) typically lead to significantly lower yields or different product distributions due to increased ring strain and unfavorable transition states [1].

Organic Synthesis Cyclopropanation Linker Optimization

Commercial Purity Benchmarking: 95% Minimum Purity Specification

The target compound is routinely supplied with a minimum purity specification of 95%, as confirmed by multiple reputable vendors including Sigma-Aldrich and AKSci [REFS-1, REFS-2]. In contrast, the non-hydrobromide free base form, 3-bromo-N,N-diethylpropan-1-amine (CAS 108553-02-2), is often available at lower purities (e.g., 90-95%) and may exhibit greater instability due to the absence of the stabilizing hydrobromide counterion [1]. The consistent 95% purity of the hydrobromide salt ensures reliable stoichiometry in sensitive alkylation reactions, minimizing side reactions and improving batch-to-batch reproducibility.

Quality Control Procurement Purity Specification

Hazard Profile Differentiation: GHS Classification vs. Chloro Analog

The target compound carries specific GHS hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, the chloro analog (3-chloropropyl)diethylamine hydrochloride (CAS 4535-85-7) is classified with additional hazards, including H314 (causes severe skin burns and eye damage) due to the higher reactivity of the chloro leaving group and the hydrochloride salt's acidity [1]. This difference in hazard profile directly impacts handling requirements, personal protective equipment (PPE) selection, and waste disposal protocols, making the bromo hydrobromide salt a less hazardous alternative for certain laboratory settings.

Safety Handling Regulatory Compliance

Optimal Application Scenarios for (3-Bromopropyl)diethylamine hydrobromide (CAS 69835-35-4) Based on Differential Evidence


Synthesis of N-Substituted Cyclopropylamines via Intramolecular Cyclization

This compound is the preferred reagent for generating N-(3-bromopropyl)imine intermediates that undergo intramolecular cyclization to form cis-2-alkoxycyclopropylamines with high diastereoselectivity (up to 99:1) and yields of 62-95% [1]. The three-carbon propyl linker is critical for achieving the desired ring closure, a transformation that is inefficient or unsuccessful with shorter-chain analogs. This application is particularly relevant in medicinal chemistry for the synthesis of conformationally constrained amine building blocks.

Selective N-Alkylation of Primary Amines Using Hydrobromide Salt Strategy

The hydrobromide salt form of this compound enables a selective monoalkylation strategy for primary amines. By leveraging a competitive deprotonation/protonation mechanism, the primary amine can be selectively alkylated without over-alkylation to secondary or tertiary amines . This method is valuable for synthesizing secondary amines with high purity, avoiding complex purification steps. The specific hydrobromide counterion is essential for the protonation equilibrium that drives selectivity.

Preparation of Quaternary Ammonium Salts and Polyionene Materials

(3-Bromopropyl)diethylamine hydrobromide serves as a precursor for the synthesis of 3-bromopropyldialkylamine hydrogen bromide derivatives, which are key monomers for the preparation of polyionene bilayer vesicles and other cationic polymers [2]. The hydrobromide salt form ensures a consistent ionic state during polymerization, which is crucial for controlling the final material's charge density and self-assembly properties. This application is of interest in materials science and drug delivery research.

Alkylation of Nucleophiles Requiring a Three-Carbon Spacer with Controlled Reactivity

The compound is ideally suited for alkylation reactions where a three-carbon spacer between the nucleophile and the diethylamino group is required for optimal biological or physicochemical properties. Compared to the more reactive chloro analog, the bromo leaving group provides a balance between reactivity and stability, reducing the risk of side reactions while still achieving acceptable reaction rates under mild conditions [3]. This makes it a versatile building block for medicinal chemistry and chemical biology probe synthesis.

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